molecular formula C22H20FN5OS2 B2692804 2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1207005-28-4

2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No. B2692804
CAS RN: 1207005-28-4
M. Wt: 453.55
InChI Key: VKXMVHODDSLPLQ-UHFFFAOYSA-N
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Description

The compound is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . These compounds have been synthesized and evaluated as anticancer agents . They have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of novel thiazolo[4,5-d]pyrimidin-7(6H)-ones . The specific synthetic methods for this compound remain unexplored .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[4,5-d]pyrimidin-7(6H)-one core, with a benzyl(methyl)amino group and a (2-fluoro-4-methylphenyl)acetamide group attached .

Scientific Research Applications

Structure-Activity Relationships

Research on related thiazolo[4,5-d]pyrimidin derivatives explores the structural modifications to improve metabolic stability and in vitro and in vivo efficacy. For example, modifications in the heterocyclic rings have been investigated to reduce metabolic deacetylation, which is a common issue with such compounds, enhancing their pharmacological profile (Stec et al., 2011).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. Modifications on the benzylidene ring have shown significant biological activities, indicating their potential as leads for developing new therapeutic agents (Selvam et al., 2012).

Insecticidal Activity

Certain derivatives incorporating thiadiazole moieties have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This suggests applications in agricultural science for pest management strategies (Fadda et al., 2017).

Synthetic Methodologies

Studies have also focused on the synthetic routes for creating fused thiazolo[3,2-a]pyrimidinones, highlighting methods for achieving high yields and confirming the structures of the synthesized compounds through various analytical techniques (Janardhan et al., 2014).

Mechanism of Action

Future Directions

The future directions for research on this compound could involve further exploration of its synthetic methods and biological properties . Additionally, its potential as an anticancer agent could be further investigated .

properties

IUPAC Name

2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS2/c1-14-8-9-17(16(23)10-14)26-18(29)12-30-21-19-20(24-13-25-21)27-22(31-19)28(2)11-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXMVHODDSLPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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